2-(Chloromethoxy)-1,4-difluorobenzene

Lipophilicity Medicinal Chemistry Property Prediction

2-(Chloromethoxy)-1,4-difluorobenzene (CAS: 1542044-70-1) is a halogenated aromatic compound defined by a benzene ring with fluorine atoms at the 1- and 4-positions and a chloromethoxy group (-OCH₂Cl) at the 2-position. Its molecular formula is C₇H₅ClF₂O, with a molecular weight of 178.56 g/mol.

Molecular Formula C7H5ClF2O
Molecular Weight 178.56 g/mol
Cat. No. B13204985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Chloromethoxy)-1,4-difluorobenzene
Molecular FormulaC7H5ClF2O
Molecular Weight178.56 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)OCCl)F
InChIInChI=1S/C7H5ClF2O/c8-4-11-7-3-5(9)1-2-6(7)10/h1-3H,4H2
InChIKeyWETLTTSSALEGSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What is 2-(Chloromethoxy)-1,4-difluorobenzene? Procurement-Ready Identity and Core Properties


2-(Chloromethoxy)-1,4-difluorobenzene (CAS: 1542044-70-1) is a halogenated aromatic compound defined by a benzene ring with fluorine atoms at the 1- and 4-positions and a chloromethoxy group (-OCH₂Cl) at the 2-position . Its molecular formula is C₇H₅ClF₂O, with a molecular weight of 178.56 g/mol [1]. It is commercially available as a liquid with a stated purity of ≥95% and is typically stored sealed in dry conditions at 2-8°C [1]. The compound is classified as hazardous (UN 2811, Class 6.1) and is supplied strictly for research and further manufacturing use [1].

Halogenated aromatic building block with unique 1,4-difluoro-2-chloromethoxy substitution pattern
Liquid format, supplier-specified purity, hazardous (Class 6.1); suited for research and further manufacturing
Requires refrigerated storage (2–8 °C), sealed dry; cold-chain logistics must be planned

Why 2-(Chloromethoxy)-1,4-difluorobenzene Cannot Be Simply Replaced by Generic Analogs in Critical Synthesis Workflows


The specific 1,4-difluoro-2-chloromethoxy substitution pattern on the benzene ring creates a unique electronic environment that directly impacts both reactivity and physicochemical properties. Unlike simple 1,4-difluorobenzene or 2-methoxy analogs, the chloromethoxy group introduces a dual reactive handle: the chlorine atom can undergo nucleophilic substitution while the ether oxygen modulates electron density on the ring . Computational data indicates a LogP of 2.54 and TPSA of 9.23, values that are specific to this substitution pattern and would shift significantly if the fluorine positions or chloromethoxy group were altered . This means that in applications where lipophilicity or metabolic stability is critical, a generic substitution—even with a structurally similar compound—can lead to divergent outcomes in downstream reactions or biological assays. The following evidence quantifies precisely where this compound differentiates from its closest comparators.

Substitution pattern Replacing 1,4-difluoro-2-chloromethoxy with 1,4-difluorobenzene or 2-methoxy analogs shifts LogP and TPSA, altering membrane partitioning and metabolic stability profiles.
Reactive handle Removing the chloromethoxy group eliminates the dual C–Cl/ether reactivity; simplified analogs may not support sequential nucleophilic substitution and electron modulation.
Ambient-stable analog 2-Chloro-1,4-difluorobenzene lacks the methoxy linker; its stability advantage does not replicate the ether oxygen effects or hydrolytic sensitivity profile of the chloromethoxy compound.

2-(Chloromethoxy)-1,4-difluorobenzene: Quantified Differentiation vs. Closest Analogs for Scientific Selection


Lipophilicity Profile: LogP Comparison Against 1,4-Difluorobenzene and 2-Methoxy-1,4-difluorobenzene

The presence of the chloromethoxy group at the 2-position significantly increases lipophilicity compared to the unsubstituted 1,4-difluorobenzene core or a simple methoxy analog. The calculated LogP for 2-(Chloromethoxy)-1,4-difluorobenzene is 2.54 . For comparison, 1,4-difluorobenzene has a reported LogP of approximately 2.3-2.4, and 2-methoxy-1,4-difluorobenzene is estimated to have a LogP of ~2.0. This difference of 0.14-0.54 LogP units can meaningfully impact membrane permeability and compound partitioning in biological assays.

Lipophilicity (LogP)
Class-level
LogP = 2.54 (calculated); comparators: 1,4-difluorobenzene ~2.3–2.4, 2-methoxy-1,4-difluorobenzene ~2.0
Reported LogP difference may support lipophilicity-led selection in medchem assays.
In silico prediction; experimental logP determination advised.
Lipophilicity Medicinal Chemistry Property Prediction

Synthesis Efficiency: Single-Step Yield vs. Alternative Multi-Step Routes for Difluoromethoxybenzenes

The compound falls within a class of difluorochloromethoxybenzenes that can be prepared directly from phenols in a single step using trichloromethyl chloroformate (diphosgene) and hydrogen fluoride, as disclosed in US Patent 4,914,244 [1]. This process eliminates the need for a 2-stage methylation/chlorination sequence required by prior art methods. While specific yield data for the target compound is not provided in the patent, the process is described as providing higher yields than alternative methods using tetrachloromethane or fluorotrichloromethane, which yield difluorochloromethoxybenzenes only in 'small yields' [1].

Synthesis efficiency
Class-level
Single-step process from phenol (diphosgene/HF) vs. prior-art 2-stage route; qualitative yield improvement reported.
Simplified route may reduce step count and purification burden.
Patent example; compound-specific yield not quantified.
Organic Synthesis Process Chemistry Route Scouting

Storage Stability Requirements vs. Ambient-Stable 2-Chloro-1,4-difluorobenzene

2-(Chloromethoxy)-1,4-difluorobenzene requires refrigerated storage (2-8°C) and must be kept sealed in a dry environment to maintain its ≥95% purity . In contrast, 2-chloro-1,4-difluorobenzene (a close analog lacking the methoxy linker) is typically stable at room temperature. This difference in storage requirements reflects the hydrolytic sensitivity of the chloromethoxy group, which can degrade upon exposure to moisture or elevated temperatures. Procurement decisions must account for this added logistical complexity.

Storage stability
Specification review
Requires 2–8 °C, sealed dry; 2-chloro-1,4-difluorobenzene stable at room temperature.
Refrigerated storage requirement adds logistical complexity vs. ambient-stable analogs.
Hydrolytic sensitivity of chloromethoxy group.
Chemical Storage Stability Inventory Management

Purity and QC Differentiation: Supplier-Specified ≥95% Purity for Reproducible Research

Commercially available 2-(Chloromethoxy)-1,4-difluorobenzene is supplied with a guaranteed purity of ≥95% as determined by the vendor . In contrast, many generic halogenated benzene derivatives from bulk chemical suppliers may be listed with lower or unspecified purity, particularly for research-scale quantities. This specification ensures that researchers can trust the material for sensitive reactions where impurities could alter outcomes.

Purity specification
Specification review
≥95% purity (supplier specification); generic halogenated benzenes often listed with lower/unspecified purity.
Defined purity specification supports more reproducible reaction outcomes.
As sold by commercial vendor; lot-specific COA review recommended.
Quality Control Purity Reproducibility

Calculated Topological Polar Surface Area (TPSA) Differentiation for CNS Drug Design

The calculated Topological Polar Surface Area (TPSA) for 2-(Chloromethoxy)-1,4-difluorobenzene is 9.23 Ų . This is a critical parameter for predicting blood-brain barrier (BBB) penetration; compounds with TPSA < 90 Ų are generally considered more likely to be CNS-penetrant. For comparison, adding a polar group like an amide to the core structure would significantly increase TPSA (e.g., >40 Ų). This low TPSA value suggests that the compound, when used as a building block, could contribute to favorable CNS properties in final drug candidates.

TPSA (CNS design)
Class-level
TPSA = 9.23 Ų (calculated); well below the typical CNS threshold of 40 Ų.
Low TPSA may support CNS-penetrant building block design.
In silico; BBB penetration requires experimental validation.
CNS Drug Discovery Blood-Brain Barrier Medicinal Chemistry

Relative Reactivity: Difluoromethoxy Group as a Pseudohalogen vs. Fluorine and Chlorine

In competitive aminodehalogenation reactions of aromatic nitro compounds, the difluoromethoxy group (-OCF₂H) exhibits intermediate reactivity: it is more reactive than a chlorine atom but less reactive than a fluorine atom [1]. This class-level insight applies to the -OCF₂Cl group in 2-(Chloromethoxy)-1,4-difluorobenzene, where the chloromethoxy group (-OCH₂Cl) is expected to show similar or slightly enhanced reactivity due to the presence of the more labile C-Cl bond. This tunable reactivity allows for selective functionalization in the presence of other halogens.

Relative reactivity
Class-level
Reactivity order in aminodehalogenation: F > OCF₂H > Cl; chloromethoxy group expected to follow similar trend.
Predictable reactivity hierarchy may guide sequential functionalization strategies.
Class-level inference; specific reactivity to verify experimentally.
Nucleophilic Aromatic Substitution Reactivity Medicinal Chemistry

2-(Chloromethoxy)-1,4-difluorobenzene: Recommended Application Scenarios Based on Quantified Differentiation


Medicinal Chemistry: CNS-Penetrant Lead Optimization

Given its calculated low TPSA (9.23 Ų) and elevated LogP (2.54), 2-(Chloromethoxy)-1,4-difluorobenzene is an excellent choice for building blocks in CNS drug discovery programs where blood-brain barrier penetration is essential . The chloromethoxy group provides a handle for late-stage functionalization while maintaining favorable physicochemical properties. Its higher lipophilicity compared to 1,4-difluorobenzene or 2-methoxy-1,4-difluorobenzene can improve membrane permeability and metabolic stability in lead compounds .

Process Chemistry: Streamlined Synthesis of Difluoromethoxy-Containing Intermediates

The compound is a member of the difluorochloromethoxybenzene family, which can be synthesized via a direct, single-step process from phenols using diphosgene and HF as described in US Patent 4,914,244 [1]. This route offers a more efficient alternative to multi-step syntheses required for other fluorinated aromatics. For industrial procurement, this translates to reduced step count, lower cost, and potentially higher overall yield compared to alternative building blocks that require more complex synthetic routes [1].

Agrochemical Research: Development of Pyrethroid Pesticide Intermediates

Difluoromethoxyaromatic compounds, including this chloromethoxy derivative, are valuable intermediates for pyrethroid pesticides [2]. The specific substitution pattern on the aromatic ring can influence insecticidal activity and environmental stability. The chloromethoxy group's reactivity profile (intermediate between fluorine and chlorine) allows for selective derivatization to fine-tune pesticide properties [2].

Academic Research: Selective Functionalization Studies in Organic Methodology

The presence of both fluorine atoms and a chloromethoxy group with known relative reactivity (OCF₂H group is more reactive than Cl but less than F) makes this compound an ideal substrate for developing new methodologies in nucleophilic aromatic substitution [3]. Researchers can exploit the hierarchical reactivity to achieve regioselective modifications, a capability not possible with simpler analogs like 1,4-difluorobenzene or 2-chloro-1,4-difluorobenzene [3].

Application
Selection Property
Validation Focus
CNS-penetrant lead optimization
Low TPSA / moderated LogP
BBB penetration assay, metabolic stability
Streamlined difluoromethoxy intermediate synthesis
Single-step process feasibility
Reaction yield, step-count verification
Pyrethroid pesticide intermediate development
Halogen substitution pattern
Insecticidal activity, environmental stability screening
Selective nucleophilic aromatic substitution methodology
Hierarchical halogen reactivity
Regioselective modification outcome

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Chloromethoxy)-1,4-difluorobenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.